Chiral Purity and Optical Rotation: Defining the (S)-Enantiomer's Identity
The (S)-enantiomer is characterized by its specific optical rotation, which is distinct from its (R)-counterpart. The target compound exhibits a specific rotation of [α]20/D +12° (c = 2 in chloroform) or +13.5° (c=4, MeOH) [1]. In contrast, the (R)-enantiomer displays a specific rotation of -15° (C=2, MeOH) [2]. This difference in optical rotation is a primary quantitative metric for identity verification and enantiomeric purity assessment. Commercially, the (S)-enantiomer is available with high enantiomeric excess, with some suppliers specifying ≥98.5% ee for the (S)-isomer [3].
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]20/D +12° (c = 2 in chloroform) |
| Comparator Or Baseline | (R)-(-)-Tetrahydrofurfurylamine: [α]D -15° (C=2, MeOH) |
| Quantified Difference | Sign difference (positive vs. negative) and magnitude difference |
| Conditions | Polarimetry, various solvents and concentrations as noted |
Why This Matters
This quantitative difference is essential for identity confirmation and for ensuring the correct stereoisomer is procured for stereospecific applications, directly impacting synthetic success and biological activity.
- [1] Chemicalbook. (2023). 7175-81-7 (S)-(+)-Tetrahydrofurfurylamine. Retrieved from https://m.chemicalbook.com/CAS_7175-81-7.htm View Source
- [2] Chemdict. (n.d.). (R)-(-)-Tetrahydrofurfurylamine. Retrieved from https://www.chemdict.com/compound/7202-43-9.html View Source
- [3] Ningbo Inno Pharmchem Co., Ltd. (2025). Tetrahydrofurfurylamine (CAS 7175-81-7). Retrieved from https://www.nbinno.com/?news/bd-tetrahydrofurfurylamine-cas-7175-81-7-pharmaceutical-intermediate-specialty-chemical View Source
